molecular formula C10H11FO3 B8471769 2-(2-Acetyl-4-fluorophenoxy)ethanol

2-(2-Acetyl-4-fluorophenoxy)ethanol

Cat. No.: B8471769
M. Wt: 198.19 g/mol
InChI Key: JHPLOIGARNZWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Acetyl-4-fluorophenoxy)ethanol is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring both a phenoxy ethanol moiety and an acetyl group on a fluorinated aromatic ring, makes it a valuable synthon for the synthesis of more complex molecules. Compounds with similar 4-fluorophenoxy scaffolds have demonstrated significant research value in the development of potential therapeutic agents, showing promising activity in anticancer research . The incorporation of a fluorine atom is a common strategy in drug design, as it can enhance metabolic stability, influence lipophilicity, and improve the overall bioavailability of lead compounds . Researchers utilize this chemical as a key intermediate in exploring new chemical entities. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

1-[5-fluoro-2-(2-hydroxyethoxy)phenyl]ethanone

InChI

InChI=1S/C10H11FO3/c1-7(13)9-6-8(11)2-3-10(9)14-5-4-12/h2-3,6,12H,4-5H2,1H3

InChI Key

JHPLOIGARNZWDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Phenoxy Ring) Molecular Formula Key Properties/Applications Reference
2-(2-Acetyl-4-fluorophenoxy)ethanol 2-acetyl, 4-fluoro C₁₀H₁₁FO₃ Hypothesized high lipophilicity; potential enzyme inhibition
2-(2-Hydroxyphenyl)ethanol 2-hydroxy C₈H₁₀O₂ Tyrosinase inhibition (17.3% at 100 μM)
2-(2-Fluoro-4-nitrophenoxy)ethanol 2-fluoro, 4-nitro C₈H₈FNO₄ High reactivity; hazards (H315, H319, H335)
2-((3-Fluoro-4-methylbenzyl)amino)ethanol 3-fluoro, 4-methyl (benzyl) C₁₀H₁₄FNO Amine functionality; potential CNS activity
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in 2-(2-fluoro-4-nitrophenoxy)ethanol () increases electrophilicity and reactivity compared to the 4-fluoro and 2-acetyl groups in the target compound. This may explain its higher toxicity (e.g., skin/eye irritation hazards) . The 2-acetyl group in the target compound likely enhances lipophilicity (logP) compared to hydroxylated analogs like 2-(2-hydroxyphenyl)ethanol, which showed moderate tyrosinase inhibition (17.3%) in .

Q & A

Q. What are the optimal synthetic pathways for 2-(2-Acetyl-4-fluorophenoxy)ethanol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of aromatic ethanol derivatives like this compound typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds such as 4’-(2,4-Difluorophenoxy)acetophenone are synthesized via pH-controlled reactions (pH 3–6, optimal pH 4) using copper sulfate as a catalyst . Key parameters include:

  • Temperature control (e.g., maintaining 60–80°C to avoid side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
  • Purification via steam distillation and reduced-pressure rectification .
    Validate purity using HPLC or GC-MS, referencing protocols for structurally similar alcohols like 2-(2-Chloro-4-fluorophenyl)ethanol .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The acetyl and fluorophenoxy moieties will show distinct shifts (e.g., acetyl carbonyl at ~200 ppm in ¹³C NMR) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), carbonyl (1700–1750 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches.
  • LC-MS/MS : Use electrospray ionization (ESI+) for molecular ion detection and fragmentation pattern analysis, as applied to 4-Hydroxyphenethyl alcohol .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, QSPR) predict the thermodynamic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy of formation and vaporization enthalpies using Gaussian 09 with B3LYP/6-31G(d) basis sets. Compare with experimental data for 2-(phenyl-amino)-ethanol to validate accuracy .
  • Quantitative Structure-Property Relationships (QSPR) : Train neural networks on datasets of fluorinated alcohols to predict logP, solubility, and toxicity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize extraction efficiency, as demonstrated for flavonoid ethanol extractions .

Q. What are the mechanistic implications of the acetyl and fluorophenoxy groups in biochemical interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Assays : Test inhibition kinetics (e.g., IC₅₀) against cytochrome P450 isoforms using fluorogenic substrates. The fluorine atom may enhance binding via hydrophobic interactions, as seen in 4’-(2,4-Difluorophenoxy)acetophenone .
  • Metabolic Pathway Analysis : Use radiolabeled (¹⁴C) ethanol derivatives to track metabolic fate in hepatocyte models, referencing protocols for 2-Amino-4-methoxyphenylmethanol .
  • Structural Modeling : Dock the compound into active sites using AutoDock Vina, focusing on hydrogen bonding with the acetyl group and π-π stacking with the fluorophenyl ring.

Q. How do structural modifications (e.g., substituting fluorine or acetyl groups) impact the compound’s physicochemical and biological properties?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing fluorine with chlorine or methoxy groups) and evaluate:
    • Lipophilicity : Measure logP via shake-flask method .
    • Stability : Conduct accelerated degradation studies under UV light or acidic conditions (pH 1–3) .
    • Bioactivity : Compare IC₅₀ values in cell-based assays.
  • Thermodynamic Analysis : Use DSC/TGA to assess melting points and thermal decomposition profiles, correlating with substituent electronegativity .

Q. How can contradictions in experimental data (e.g., conflicting solubility or toxicity reports) be resolved?

Methodological Answer:

  • Cross-Validation : Replicate studies using standardized protocols (e.g., OECD guidelines for toxicity testing). For solubility, compare results from shake-flask vs. HPLC methods .
  • Meta-Analysis : Aggregate data from analogs like 2-(2-Ethylhexyloxy)ethanol , noting how alkyl chain length affects micelle formation and solubility .
  • Error Source Identification : Use control experiments to isolate variables (e.g., trace metal contamination in catalysis) .

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